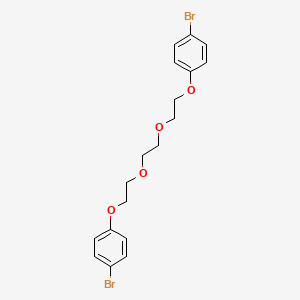

1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane

Description

Contextualization of Oligo(ethylene Glycol) Derivatives in Coordination Chemistry

Oligo(ethylene glycol) (OEG) derivatives are a class of polyethers that have found extensive use in coordination chemistry and materials science. rsc.org The repeating ethoxy units (-CH₂CH₂O-) provide a flexible backbone with multiple oxygen atoms that can act as coordination sites for a wide range of metal cations. researchgate.net This chelating ability is reminiscent of crown ethers, which are cyclic polyethers known for their selective binding of metal ions. researchgate.net

The unique properties of OEG chains, such as hydrophilicity, high polarity, and flexibility, significantly influence the characteristics of the resulting coordination complexes and materials. rsc.org In coordination polymers, the lone electron pairs on the ether oxygen atoms can bind to metal centers, influencing the geometry and stability of the resulting framework. researchgate.net The ability of polyethylene (B3416737) glycol (PEG), a longer-chain analogue of OEG, to coordinate with cations is well-established, with interactions occurring via the oxygen-containing ether moieties. researchgate.net This interaction is not only fundamental to the formation of coordination complexes but also enables applications such as the stabilization of metal nanoparticles, where the PEG molecules adsorb onto the nanoparticle surface and prevent aggregation. researchgate.net

Furthermore, the flexibility of the OEG chain allows it to adopt various conformations to accommodate different metal ions, making it a versatile component in the design of adaptive ligands. This adaptability is crucial for creating sophisticated coordination architectures for applications ranging from catalysis to optoelectronics. rsc.orgacs.org

Significance of Halogenated Aromatic Moieties in Molecular Design

Halogenated aromatic moieties are critical building blocks in molecular design, primarily due to their ability to participate in highly directional non-covalent interactions known as halogen bonds. A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom. acs.org This interaction is analogous to the more familiar hydrogen bond but possesses distinct characteristics that make it a powerful tool for crystal engineering and the construction of supramolecular assemblies. acs.org

Key features of halogen bonds that are exploited in molecular design include:

Directionality : Halogen bonds are highly directional, which allows for precise control over the orientation of molecules in the solid state. acs.org

Tunability : The strength of the interaction can be tuned by changing the halogen atom (I > Br > Cl > F) or by modifying the electron-withdrawing nature of the group to which the halogen is attached. acs.org

Hydrophobicity : The inclusion of halogen atoms increases the lipophilicity and hydrophobicity of a molecule. acs.org

The bromine atom, as featured in 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane, is a reliable halogen bond donor. The presence of terminal bromophenyl groups on a molecule provides specific sites for directional self-assembly, guiding the formation of predictable supramolecular motifs like chains, sheets, or more complex 3D networks. mdpi.com This predictable, directional assembly of aromatic systems is a powerful strategy for designing crystalline materials with tailored properties. nih.govrsc.org

Research Landscape of Polyether Systems in Host-Guest Chemistry

Host-guest chemistry is a cornerstone of supramolecular science, focusing on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. acs.org Polyether systems have historically played a central role in the development of this field. The seminal work on crown ethers by Charles Pedersen demonstrated that cyclic polyethers could selectively bind alkali metal cations within their central cavity, with the ether oxygen atoms' lone pairs coordinating to the metal ion. researchgate.net

This principle extends to acyclic polyethers, such as oligo(ethylene glycol) derivatives. While they may not exhibit the same degree of pre-organization as cyclic hosts, their conformational flexibility allows them to wrap around guest species, creating a stable complex. This interaction is crucial for a variety of applications, from phase-transfer catalysis to the construction of molecular sensors.

The integration of polyether chains into larger molecular scaffolds allows for the creation of sophisticated host systems. Macrocycle-based host-guest chemistry has led to the development of functional materials for molecular recognition, separation, and catalysis. researchgate.net Extending these concepts from solution to the solid state results in complexes that are generally more robust, enabling easier processing and broadening their potential applications. nih.gov The ability of polyether systems to engage in host-guest interactions is a key driver in the design of new supramolecular materials. acs.org

Defining the Research Scope for this compound

The chemical compound this compound is a bifunctional molecule that combines the key features discussed in the preceding sections. Its molecular structure consists of a central, flexible tetraethylene glycol diether chain, which is terminated at both ends by 4-bromophenoxy groups.

This unique architecture makes it a compelling target for research in supramolecular and coordination chemistry. The research scope for this compound is defined by the interplay of its distinct molecular components:

Coordination Ligand : The oligo(ethylene glycol) core, with its four ether oxygen atoms, presents multiple binding sites for metal cations. This allows the molecule to function as a flexible ethereal ligand, capable of forming coordination complexes or polymers. The length and flexibility of the chain can influence the coordination geometry and the nuclearity of the resulting metal complexes.

Supramolecular Synthon : The two terminal 4-bromophenyl groups are prime candidates for forming directional halogen bonds. The bromine atoms can act as halogen bond donors, interacting with suitable acceptors on neighboring molecules to drive self-assembly into ordered, crystalline supramolecular architectures.

Host-Guest Component : The combination of a flexible, cation-binding polyether chain and rigid aromatic panels suggests potential for host-guest interactions. The molecule could encapsulate small guest species, with the nature of the binding being influenced by both the ethereal core and the aromatic termini.

Therefore, this compound can be investigated as a versatile building block for constructing metallo-supramolecular polymers, where metal coordination dictates the primary chain formation and halogen bonding directs the arrangement of these chains in the solid state. Crystal engineering studies on this molecule and its analogues, such as 1,2-bis(4-aminophenoxy)ethane, which adopts a gauche conformation in its central bridge, can provide insights into its packing behavior and the dominant intermolecular forces that govern its assembly. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 72659-53-1 | cymitquimica.comaaronchem.comsigmaaldrich.com |

| Molecular Formula | C₁₈H₂₀Br₂O₄ | aaronchem.com |

| Molecular Weight | 460.16 g/mol | cymitquimica.comsigmaaldrich.com |

Table 2: Comparison of Key Non-Covalent Interactions in Molecular Design

| Interaction | Typical Strength (kJ/mol) | Key Characteristics | Reference |

|---|---|---|---|

| Hydrogen Bond | 5 - 30 | Highly directional, involves a hydrogen atom bonded to an electronegative atom (O, N, F). Hydrophilic nature. | acs.org |

| Halogen Bond | 5 - 180 | Highly directional, involves an electrophilic region (σ-hole) on a halogen atom. Strength is tunable. Hydrophobic nature. | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[2-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]ethoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O4/c19-15-1-5-17(6-2-15)23-13-11-21-9-10-22-12-14-24-18-7-3-16(20)4-8-18/h1-8H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVSWQDFPPMMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCOCCOCCOC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Studies of 1,2 Bis 2 4 Bromophenoxy Ethoxy Ethane

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials. mdpi.com For 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane, the most logical disconnections are at the two ether linkages (C-O bonds), as these are the bonds formed during the key synthetic step.

This disconnection points towards the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgbyjus.com This strategy involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.com In the context of our target molecule, two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnecting the aryl ether bonds suggests that the synthesis could proceed from 4-bromophenol and 1,2-bis(2-bromoethoxy)ethane. In this scenario, the nucleophile would be the 4-bromophenoxide ion, generated by treating 4-bromophenol with a base. This phenoxide would then react with the electrophilic carbons of 1,2-bis(2-bromoethoxy)ethane.

Pathway B: Alternatively, one could consider disconnecting the alkyl ether bonds. This would lead to 2-(4-bromophenoxy)ethanol and 1,2-dibromoethane as the precursors. While feasible, this route would require an additional step to first synthesize the 2-(4-bromophenoxy)ethanol intermediate.

| Target Molecule | Key Disconnection | Synthons | Starting Materials |

| This compound | Aryl C-O Ether | 4-bromophenoxide (nucleophile) and 1,2-bis(2-bromoethoxy)ethane cation (electrophile) | 4-bromophenol and 1,2-bis(2-bromoethoxy)ethane |

Elucidation of Reaction Mechanisms in Key Synthesis Steps

The synthesis of this compound via the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com

Etherification Reaction Pathways

The reaction proceeds in two main stages:

Deprotonation: The first step involves the deprotonation of the phenolic hydroxyl group of 4-bromophenol by a suitable base to form the 4-bromophenoxide ion. This is a crucial step as it generates the potent nucleophile required for the subsequent etherification. The choice of base is important; common bases for generating phenoxides include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). researchgate.net

Nucleophilic Attack: The newly formed 4-bromophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of 1,2-bis(2-bromoethoxy)ethane, which is adjacent to the bromine atom (a good leaving group). The reaction follows a concerted SN2 mechanism, where the nucleophile attacks from the backside of the carbon-bromine bond, leading to an inversion of configuration at the carbon center (though this is not relevant for the achiral starting material). wikipedia.orgmasterorganicchemistry.com This process occurs twice to form the final bis-ether product.

2 C6H4(Br)OH + Br(CH2)2O(CH2)2O(CH2)2Br + 2 Base → C6H4(Br)O(CH2)2O(CH2)2O(CH2)2OC6H4(Br) + 2 H-Base+ + 2 Br-

Considerations for Stereoselectivity in Analogs (if applicable)

For the specific synthesis of this compound, stereoselectivity is not a consideration as neither the starting materials nor the final product are chiral. However, if chiral analogs were to be synthesized using a chiral alkyl halide, the SN2 mechanism of the Williamson ether synthesis would lead to an inversion of the stereocenter. This is a key feature of the SN2 reaction pathway.

Optimization of Synthetic Conditions

The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and minimizing reaction times.

Solvent Effects on Reaction Efficiency

The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the alkoxide nucleophile relatively free and highly reactive. wikipedia.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity and slowing down the reaction.

Commonly used polar aprotic solvents for this type of reaction include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. wikipedia.orgsemanticscholar.org The use of these solvents can lead to higher yields and faster reaction rates compared to protic solvents.

The following table illustrates the hypothetical effect of different solvents on the synthesis of this compound, based on general principles of Williamson ether synthesis.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | DMF | 80 | 6 | 92 |

| 2 | DMSO | 80 | 6 | 90 |

| 3 | Acetonitrile | 80 | 12 | 85 |

| 4 | Ethanol | 80 | 24 | 65 |

This data is illustrative and based on typical outcomes for Williamson ether synthesis.

Catalytic Approaches in Synthesis

To further enhance the efficiency of the synthesis, particularly in biphasic systems (e.g., a solid base in an organic solvent), phase-transfer catalysts (PTCs) can be employed. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers, facilitate the transfer of the anionic nucleophile (phenoxide) from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved. This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.

The use of a PTC can allow for milder reaction conditions, such as lower temperatures, and can be particularly beneficial when using less reactive alkyl halides or when dealing with solubility issues of the reactants.

Below is a table showing the potential impact of a phase-transfer catalyst on the reaction.

| Entry | Base | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | K2CO3 | None | 100 | 18 | 78 |

| 2 | K2CO3 | TBAB (5) | 80 | 8 | 95 |

TBAB: Tetrabutylammonium bromide. This data is illustrative.

Development of Novel and Sustainable Synthetic Routes

Green Chemistry Principles in Compound Preparation

The synthesis of this compound traditionally relies on the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. byjus.com In the context of the target molecule, this would likely involve the reaction of 4-bromophenol with 1,2-bis(2-bromoethoxy)ethane. While effective, conventional approaches often utilize hazardous solvents, stoichiometric amounts of strong bases, and elevated temperatures, which can lead to significant waste generation and energy consumption. The application of green chemistry principles seeks to mitigate these drawbacks.

One of the primary tenets of green chemistry is the use of safer solvents. jk-sci.com Traditional solvents for Williamson ether synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are effective but pose environmental and health risks. jk-sci.com Greener alternatives include bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which exhibit lower toxicity and are derived from renewable feedstocks. Another approach is the use of aqueous media, facilitated by phase-transfer catalysis (PTC). researchgate.netscispace.com PTC employs a catalyst, such as a quaternary ammonium salt, to shuttle the reacting anions between the aqueous and organic phases, thereby enabling the reaction to proceed in a more environmentally friendly solvent system. jetir.orgptfarm.pl

The choice of base and catalyst also plays a crucial role in the greenness of a synthetic route. The use of solid-supported bases or recyclable catalysts can simplify product purification and reduce waste. For instance, using solid potassium carbonate instead of a soluble strong base can facilitate easier separation of the final product.

The following table provides a comparative overview of a hypothetical conventional synthesis of this compound with potential green chemistry-aligned alternatives.

| Parameter | Conventional Method | Green Alternative 1 (Microwave-Assisted) | Green Alternative 2 (Phase-Transfer Catalysis) |

| Solvent | Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) | Water/Toluene |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation | Conventional Heating |

| Catalyst | None | None | Tetrabutylammonium Bromide |

| Reaction Time | Several hours | Minutes | Several hours |

| Work-up | Aqueous work-up, extraction with organic solvents | Filtration, solvent evaporation | Phase separation, solvent evaporation |

| Waste | High volume of organic solvent waste | Reduced organic solvent waste | Primarily aqueous waste |

Flow Chemistry Applications for Synthesis

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing and aligns well with the principles of green chemistry. drreddys.com In a flow process, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. acs.org This technology offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. researchgate.net

For the synthesis of this compound, a continuous flow setup could be designed to overcome some of the limitations of batch production. A plausible flow synthesis would involve pumping a solution of 4-bromophenol and a base through one inlet of a microreactor, while a solution of 1,2-bis(2-bromoethoxy)ethane is introduced through a second inlet. The reactants would mix rapidly and travel through a heated reaction coil, with the residence time precisely controlled to maximize conversion and minimize byproduct formation.

The enhanced temperature control in a flow reactor is particularly beneficial for exothermic reactions, preventing the formation of hotspots that can lead to degradation of the product. rsc.org Furthermore, the small reactor volume at any given time significantly improves the safety profile of the reaction, especially when working with reactive intermediates. The output from the reactor could then be directed to an in-line purification module, allowing for a continuous production and isolation process.

The table below outlines a hypothetical comparison between a batch and a flow chemistry approach for the synthesis of this compound.

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Reactor | Round-bottom flask | Microreactor or packed-bed reactor |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Dependant on stirring efficiency | Excellent, rapid mixing |

| Safety | Higher risk with large volumes of reactants | Inherently safer due to small reaction volumes |

| Scalability | Requires larger reactors, can be challenging | Achieved by running the system for longer durations |

| Process Control | Manual or semi-automated | Fully automatable with in-line analytics |

| Productivity | Limited by batch size and cycle time | Potentially higher for continuous operation |

The integration of green chemistry principles with flow technology presents a powerful strategy for the development of highly efficient, sustainable, and scalable synthetic routes for this compound and other fine chemicals.

Supramolecular Chemistry and Host Guest Recognition by 1,2 Bis 2 4 Bromophenoxy Ethoxy Ethane

Exploration of Non-Covalent Interactions

The structure of 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane—comprising two bromophenyl rings linked by a flexible polyether chain—is endowed with several functional groups capable of participating in a variety of non-covalent interactions. These interactions are expected to govern its self-assembly in the solid state and its ability to interact with other molecules.

A key feature of the this compound molecule is the presence of terminal bromine atoms. These halogen atoms can act as electrophilic species in a highly directional, non-covalent interaction known as a halogen bond. acs.org This interaction occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic region on another molecule. acs.orgacs.org

The strength of a halogen bond is influenced by the polarizability of the halogen and the nature of the substituent on the aromatic ring. nih.gov For bromine, these interactions can be significant, with Br···O and Br···N contact energies estimated to be in the range of 9.0–12.1 kJ/mol. acs.org In a crystalline lattice or a host-guest complex, the bromine atoms of this compound could form halogen bonds with Lewis basic sites such as carbonyl oxygens, amino nitrogens, or even the π-systems of other aromatic rings. acs.orgijres.org The directionality of the C-Br···Y angle (where Y is a nucleophile) is typically close to 180°, making halogen bonding a reliable tool in crystal engineering and molecular recognition. acs.org The presence of two such bromine atoms on the molecule offers the potential for forming extended networks or chelating a guest molecule through cooperative halogen bonds.

Table 1: General Properties of Halogen Bonds

| Interaction Type | Typical Energy (kJ/mol) | Characteristic |

|---|---|---|

| C-Br···O | 9.0 - 12.1 | Highly directional, electrophile-nucleophile interaction |

| C-Br···N | Variable, comparable to C-Br···O | Important in biological systems and crystal engineering |

Note: The data in this table represents typical values for bromine-centered halogen bonds and are not specific experimental values for this compound.

The flexible central chain of this compound is rich in both ether oxygen atoms and methylene (B1212753) (C-H) groups. This arrangement is highly conducive to the formation of weak C-H···O hydrogen bonds. While weaker than conventional O-H···O or N-H···O hydrogen bonds, these interactions are numerous and collectively play a crucial role in determining the conformation of polyether chains and the packing of molecules in the crystalline state.

The two terminal 4-bromophenyl rings are capable of engaging in π-π stacking interactions. libretexts.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic systems. libretexts.orgnumberanalytics.com The geometry of stacking can vary, from a face-to-face sandwich arrangement to a parallel-displaced or T-shaped arrangement.

In the context of this compound, the flexible linker allows the two phenyl rings to potentially interact with each other intramolecularly, or more likely, to stack with the phenyl rings of adjacent molecules in the solid state. Such interactions are a significant driving force for the self-assembly of aromatic compounds. numberanalytics.com The presence of the electron-withdrawing bromine atom can influence the quadrupole moment of the aromatic ring, which in turn affects the preferred geometry and strength of the π-π stacking. nih.gov

Host-Guest Recognition Phenomena

The combination of a flexible, oxygen-rich linker and rigid, functionalized aromatic panels makes this compound a potential host molecule. Its flexible nature allows it to adopt different conformations to accommodate guest molecules of various shapes and sizes, while the specific non-covalent interaction sites (bromine, ether oxygens, aromatic rings) can provide selectivity.

While specific binding studies for this compound are not documented, its structural similarity to other flexible acyclic hosts suggests it could form inclusion complexes with neutral organic guest molecules. The central polyether chain could wrap around a guest, with the ether oxygens acting as hydrogen bond acceptors for suitably acidic C-H groups on the guest (e.g., chloroform, dichloromethane). The aromatic rings could form a cavity, binding guests through a combination of hydrophobic effects and C-H···π interactions. The conformation of the host would be critical, and guest binding would likely involve a significant degree of induced fit, where the host reorganizes its structure to maximize favorable interactions with the guest.

Table 2: Potential Interactions for Neutral Guest Binding

| Host Functional Group | Guest Functional Group | Predominant Interaction |

|---|---|---|

| Ether Oxygens | Acidic C-H (e.g., CHCl₃) | C-H···O Hydrogen Bond |

| Bromophenyl Rings | Aromatic Guest (e.g., Benzene) | π-π Stacking |

| Aliphatic Chain | Alkyl Group | Van der Waals / Hydrophobic |

Note: This table is a theoretical representation of possible interactions and is not based on experimental data for this compound.

The electrophilic σ-hole on the bromine atoms of this compound provides a strong rationale for its potential use in anion recognition. Halogen bonding is increasingly being recognized as a powerful tool for the design of anion receptors. nih.gov The two C-Br groups could act in concert to bind an anion, such as a halide or oxoanion, through two-point halogen bonding.

Furthermore, the methylene C-H groups adjacent to the ether oxygens are slightly activated and could also participate in anion binding through C-H···anion hydrogen bonds. A cooperative effect, where an anion is bound by a combination of two halogen bonds and multiple C-H···anion interactions within a pre-organized cavity, could lead to both strong and selective binding. The development of sensors for environmentally relevant anions is a potential application for molecules of this type. etamu.edu

Cation Chelation and Sensing Mechanisms

The presence of a flexible diethylene glycol diether core in this compound suggests its potential to act as a chelating agent for various cations. The oxygen atoms within the ethoxy linkages can coordinate with metal ions, creating a stable complex. This behavior is analogous to that of crown ethers and other polyether-based ionophores.

The chelation process is driven by ion-dipole interactions between the cation and the lone pairs of electrons on the oxygen atoms. The flexibility of the ethane (B1197151) and ethoxy linkages allows the molecule to adopt a conformation that maximizes these interactions, effectively wrapping around the cation. The selectivity of this chelation is expected to be dependent on the size of the cation, with the cavity formed by the polyether chain preferentially binding ions of a complementary diameter. For instance, similar polyether chains have shown an affinity for alkali metal ions such as sodium (Na⁺) and potassium (K⁺).

When incorporated into a sensor system, such as an ion-selective electrode (ISE), the chelation of a cation by this compound would lead to a measurable change in potential. In a potentiometric sensor, the complexation of the target ion at the membrane-solution interface generates a phase-boundary potential, which is dependent on the concentration of the ion in the sample. The terminal bromophenoxy groups, being relatively bulky and hydrophobic, would help to anchor the molecule within a hydrophobic membrane matrix, a common component of such sensors.

The sensing mechanism can also be optical if the molecule is coupled with a chromophore or fluorophore. Cation binding can induce conformational changes that alter the electronic properties of the appended signaling unit, leading to a change in color or fluorescence intensity. The 4-bromophenyl groups themselves could potentially participate in cation-π interactions, further influencing the binding affinity and selectivity.

Table 1: Predicted Cation Selectivity and Binding Characteristics (Note: This table is illustrative and based on the behavior of analogous polyether compounds. Specific experimental data for this compound is not currently available.)

| Cation | Predicted Relative Affinity | Potential Sensing Application |

| Li⁺ | Low | Low sensitivity sensing |

| Na⁺ | Moderate to High | Selective electrodes, fluorescence sensing |

| K⁺ | High | Selective electrodes, fluorescence sensing |

| Mg²⁺ | Low | Minimal interference in sensing |

| Ca²⁺ | Low to Moderate | Potential for selective sensing with modification |

Self-Assembly and Directed Supramolecular Architectures

The molecular structure of this compound is conducive to self-assembly into more complex, ordered structures through non-covalent interactions. The interplay between the flexible ether chain and the rigid, halogenated aromatic end-groups can direct the formation of distinct supramolecular architectures.

In the solid state, this compound is expected to form crystalline frameworks stabilized by a variety of intermolecular interactions. The bromine atoms on the phenyl rings are capable of participating in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. These halogen bonds, along with π-π stacking interactions between the aromatic rings and van der Waals forces, would play a crucial role in the packing of the molecules in the crystal lattice.

The terminal bromophenoxy groups of this compound provide a handle for the formation of self-assembled monolayers (SAMs) on suitable substrates. While not a traditional thiol or silane (B1218182) for binding to gold or silica (B1680970), the aromatic groups can facilitate physisorption on surfaces like graphite (B72142) or other carbon-based materials through π-π interactions.

The formation of a well-ordered monolayer would be driven by the interplay of substrate-molecule and molecule-molecule interactions. The intermolecular halogen bonding and π-π stacking between the bromophenoxy headgroups would promote lateral ordering within the monolayer. The flexible polyether tails would extend away from the surface, and their conformation and packing density would depend on the lateral spacing of the headgroups. Such SAMs could be used to modify the surface properties of materials, for example, to control wettability or to create a template for the subsequent assembly of other molecules. The bromine atoms also offer a site for potential on-surface chemical modification.

Dynamics of Host-Guest Exchange Processes

Due to its flexible nature, this compound can be considered an acyclic host capable of encapsulating small guest molecules, particularly in solution. The dynamics of the association and dissociation of a guest molecule from the host's binding pocket are of fundamental interest in understanding the stability and function of the resulting host-guest complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes. Techniques such as 1D and 2D exchange spectroscopy (EXSY) can be employed to measure the rates of guest exchange. In a typical scenario, a solution containing the host and guest would show distinct NMR signals for the free and complexed guest species if the exchange is slow on the NMR timescale. As the temperature is increased, these signals may broaden and coalesce as the rate of exchange increases. From the analysis of these line-shape changes, the kinetic and thermodynamic parameters of the exchange process, such as the activation energy (ΔG‡), can be determined.

The exchange mechanism is likely to be dissociative, where the guest first exits the host's binding pocket before another guest can enter. The rate of this exchange would be influenced by several factors, including the strength of the host-guest interactions, the steric bulk of the guest, and the solvent environment. For this compound, the flexibility of the polyether chain would likely result in a relatively fast exchange rate compared to more rigid macrocyclic hosts.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Application of High-Resolution NMR Spectroscopy for Structural Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure and dynamic behavior of 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane in solution.

The structure of this compound presents distinct proton (¹H) and carbon (¹³C) environments. The symmetry of the molecule simplifies the expected spectra. The aromatic region would feature two distinct signals corresponding to the protons ortho and meta to the ether linkage, appearing as doublets due to coupling with each other. The aliphatic chain would produce three distinct signals corresponding to the -OCH₂CH₂O- and the two equivalent Ar-OCH₂- groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Ar-H (ortho to -OAr) | ¹H | 6.8 - 7.0 | Doublet | Shielded by the electron-donating oxygen atom. |

| Ar-H (meta to -OAr) | ¹H | 7.3 - 7.5 | Doublet | Deshielded relative to the ortho protons and adjacent to bromine. |

| Ar-O-C H₂- | ¹H | ~4.1 | Triplet | Adjacent to an oxygen and a CH₂ group. |

| -O-C H₂-CH₂-O- | ¹H | ~3.8 | Triplet | Adjacent to an oxygen and a CH₂ group. |

| -O-CH₂-C H₂-O- | ¹H | ~3.7 | Singlet (Symmetrical) | The two central CH₂ groups are chemically equivalent. |

| C -Br | ¹³C | 113 - 116 | - | Carbon directly attached to bromine. |

| Ar-C (ortho to -OAr) | ¹³C | 116 - 118 | - | |

| Ar-C (meta to -OAr) | ¹³C | 132 - 134 | - | |

| Ar-C -O | ¹³C | 157 - 159 | - | Quaternary carbon attached to oxygen. |

| Ar-O-C H₂- | ¹³C | 68 - 70 | - | |

| -O-C H₂-CH₂-O- | ¹³C | 69 - 71 | - | |

| -O-CH₂-C H₂-O- | ¹³C | ~71 | - | Central carbons in the ethoxyethane linker. |

While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's covalent framework.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic doublets, confirming their ortho relationship. Crucially, it would also show correlations between the adjacent methylene (B1212753) protons in the flexible chain (Ar-O-CH ₂-CH ₂-O-), allowing for a definitive assignment of the aliphatic signals. libretexts.org

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique maps each proton signal to the carbon atom it is directly attached to. An HSQC spectrum would provide unequivocal correlation between the proton signals listed in Table 1 and their corresponding carbon signals, confirming the assignment of each CH and CH₂ group in the molecule. libretexts.org For example, the proton signal around 4.1 ppm would show a cross-peak to the carbon signal at 68-70 ppm.

The ethoxyethane linker of the molecule is flexible, with rotation possible around several C-C and C-O single bonds. This flexibility can lead to the molecule existing as a mixture of different conformers (e.g., gauche and anti conformations around the O-C-C-O bonds) in solution. youtube.comresearchgate.net

Variable Temperature (VT) NMR studies can provide insight into these dynamics. At room temperature, if the interconversion between conformers is rapid on the NMR timescale, the observed spectrum is an average of all contributing forms. acs.org By lowering the temperature, this interconversion can be slowed. If the energy barrier to rotation is sufficiently high, the single averaged peaks observed at room temperature may broaden and then resolve into separate sets of signals for each distinct, stable conformer at a lower "coalescence temperature". Analysis of these changes allows for the calculation of the activation energy (ΔG‡) for the rotational processes, providing quantitative data on the molecule's conformational flexibility. mdpi.com For flexible molecules like ethylene (B1197577) glycol and its derivatives, intermolecular hydrogen bonding and the 'gauche effect' are known to influence conformational preferences, a phenomenon that could be explored with VT-NMR. researchgate.netnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the presence of specific functional groups.

For this compound, the key vibrational modes would include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-O-C Stretching: Strong, characteristic bands for both the aromatic-alkyl (Ar-O-C) and alkyl-alkyl (C-O-C) ether linkages are expected in the 1300-1000 cm⁻¹ region. These are often prominent in the IR spectrum.

C-Br Stretching: This vibration occurs at lower frequencies, typically in the 700-500 cm⁻¹ range, and is often more easily observed in the Raman spectrum. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1600, 1580, 1480 | Strong-Medium |

| CH₂ Bending (Scissoring) | -CH₂- | ~1465 | Medium |

| Aryl-Oxygen Stretch | Ar-O-C | 1270 - 1230 | Strong, Sharp |

| Aliphatic Ether Stretch | C-O-C | 1150 - 1085 | Strong |

| C-Br Stretch | Ar-Br | 700 - 500 | Medium-Strong |

Mass Spectrometry Techniques for Purity and Molecular Weight Determination (Methodological focus)

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and assessing its purity. For a molecule like this compound, which has a moderate molecular weight and some thermal lability, soft ionization techniques are preferred for accurate molecular ion determination.

Methodology: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal. nih.govcmu.edu In ESI-MS, the sample is dissolved and sprayed into the mass spectrometer, forming gaseous ions (e.g., [M+Na]⁺ or [M+K]⁺ adducts) with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS), often coupled with these techniques, can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm error). nih.gov This allows for the unambiguous determination of the elemental formula from the exact mass, confirming that the synthesized compound is indeed C₁₈H₂₀Br₂O₄.

Fragmentation Analysis: While soft ionization minimizes fragmentation, techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to deliberately fragment the molecule to gain further structural information. researchgate.net The fragmentation pattern provides a "fingerprint" that confirms the molecular structure.

Table 3: Predicted Key Fragments in Mass Spectrometry

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Identity | Notes |

| 458/460/462 | [M]⁺• (Molecular Ion) | The characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 287/289 | [M - C₇H₆BrO]⁺ | Loss of a bromophenoxyethyl radical. |

| 243/245 | [M - C₉H₁₀BrO₂]⁺ | Cleavage resulting in the bromophenoxyethoxy fragment. |

| 173/175 | [C₆H₄BrO]⁺ | Bromophenoxy cation. |

| 157/159 | [C₆H₄Br]⁺ | Bromophenyl cation. |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, revealing its exact conformation as it exists in a crystal lattice.

While a specific crystal structure for the title compound is not publicly available, analysis of closely related bis(phenoxy)alkane structures provides a clear indication of the expected structural features and intermolecular interactions. nih.govnih.gov

Table 4: Illustrative Crystallographic Data for an Analogous Bis(phenoxy) Compound

| Parameter | Example Value (for a related structure) |

| Chemical Formula | C₁₄H₁₂Br₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.812 |

| b (Å) | 16.543 |

| c (Å) | 9.556 |

| β (°) | 109.54 |

| Volume (ų) | 1461.5 |

| Z (molecules/cell) | 4 |

This data is for an illustrative analog and not for the title compound.

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions would be expected to direct the crystal packing:

π-π Stacking: The electron-rich aromatic rings can stack on top of one another. This interaction is common in aromatic compounds and plays a significant role in stabilizing the crystal lattice. nih.gov

C-H···π Interactions: Hydrogen atoms from the aliphatic chain or from an adjacent aromatic ring can interact with the face of a π-system (the bromophenyl ring), further connecting the molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between C-H donors (from both the aliphatic chain and the aromatic rings) and the ether oxygen atoms, which act as hydrogen bond acceptors.

Halogen Bonding: Although potentially weak, the bromine atoms could act as electrophilic "halogen bond donors," interacting with a nucleophilic region on an adjacent molecule, such as an ether oxygen or the π-cloud of an aromatic ring.

Cocrystallization Studies with Guest Molecules

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid-state materials. It involves the formation of a crystalline structure containing two or more neutral molecules in a stoichiometric ratio. For a flexible molecule such as this compound, cocrystallization studies would involve screening a variety of guest molecules to form novel crystalline complexes. The characterization of these cocrystals is primarily achieved through single-crystal X-ray diffraction.

Detailed Research Findings from an Analogous System:

While specific cocrystallization data for this compound is not available, we can examine the cocrystallization of a structurally related flexible molecule, 1,2-bis(pyridin-4-yl)ethane , with 4-alkoxybenzoic acids to understand the methodology and the type of data generated. nih.gov In a study of this system, three different cocrystals were formed with 4-ethoxybenzoic acid, 4-n-propoxybenzoic acid, and 4-n-butoxybenzoic acid. nih.gov

Below is a representative data table of the hydrogen-bond geometry for the cocrystal of 1,2-bis(pyridin-4-yl)ethane with 4-ethoxybenzoic acid, illustrating the kind of data obtained from such studies. nih.gov

Interactive Data Table: Hydrogen-Bond Geometry for a 1,2-bis(pyridin-4-yl)ethane Cocrystal nih.gov

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| O1—H1···N1 | 0.86 | 1.80 | 2.65 | 178 |

D = Donor atom, A = Acceptor atom

This table quantifies the strength and geometry of the hydrogen bonds holding the cocrystal together. Such data is fundamental to understanding the stability and properties of the resulting supramolecular structure. The study of these analogous systems demonstrates a clear pathway for investigating the cocrystallization potential of this compound.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Interaction Monitoring

Electronic spectroscopy, including UV-Visible (UV-Vis) and fluorescence spectroscopy, are powerful non-destructive techniques used to monitor host-guest interactions in solution. These methods can provide valuable information on the formation of complexes, their stoichiometry, and their binding affinities.

Monitoring Host-Guest Interactions:

When a host molecule like this compound interacts with a guest molecule, changes in the electronic environment of the chromophores within the molecules can occur. These changes can lead to shifts in the absorption or emission spectra, or changes in the intensity of the signals.

UV-Vis Titration:

In a typical UV-Vis titration experiment, the concentration of the host is kept constant while the concentration of the guest is systematically varied. The changes in the absorbance at a specific wavelength are then monitored. By analyzing these changes, a binding isotherm can be constructed, from which the association constant (Ka) for the host-guest complex can be determined.

Fluorescence Titration:

Fluorescence titration is a highly sensitive technique for studying host-guest interactions, particularly when one of the components is fluorescent. Similar to UV-Vis titration, the fluorescence intensity of the host is monitored as the guest concentration is increased. Changes in fluorescence intensity (quenching or enhancement) can be used to determine the binding stoichiometry and association constant.

Detailed Research Findings:

While specific UV-Vis and fluorescence titration data for this compound are not available, the general methodology is well-established. The data from such experiments are typically analyzed using models like the Benesi-Hildebrand equation to determine the binding constant.

The following is a hypothetical interactive data table illustrating the type of data that would be collected and analyzed from a fluorescence titration experiment to study the interaction of a host molecule with a guest.

Interactive Data Table: Hypothetical Fluorescence Titration Data

| Guest Concentration (M) | Fluorescence Intensity (a.u.) |

| 0 | 100 |

| 1.0 x 10-5 | 90 |

| 2.0 x 10-5 | 81 |

| 3.0 x 10-5 | 73 |

| 4.0 x 10-5 | 66 |

| 5.0 x 10-5 | 60 |

From this data, a plot of fluorescence intensity versus guest concentration would be created. Further analysis would allow for the determination of the binding stoichiometry and the association constant, providing quantitative insight into the strength of the host-guest interaction.

Exploration of 1,2 Bis 2 4 Bromophenoxy Ethoxy Ethane in Materials Science Research

Integration into Polymeric Materials and Networks

The bifunctional nature of 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane, characterized by the presence of two reactive bromophenyl groups, makes it a candidate for integration into various polymeric structures. The bromine atoms can serve as active sites for a range of polymerization and cross-linking reactions.

One potential application is in the synthesis of network polymers. The reaction of the terminal bromine atoms with multifunctional amines or other nucleophiles could lead to the formation of cross-linked polymer networks. For instance, in a manner analogous to the formation of networks from poly(ethylene glycol) diglycidyl ether and multifunctional amines, this compound could act as a cross-linking agent, imparting specific properties to the resulting material. The flexible polyether chain would be expected to enhance the elasticity and solvent absorption capabilities of the network.

Furthermore, this compound could be utilized as a monomer in polycondensation reactions. For example, through nucleophilic aromatic substitution reactions, the bromo groups could be displaced by phenoxides or other nucleophiles to form poly(ether)s or other high-performance polymers. The incorporation of the bis(phenoxy)ethane unit into a polymer backbone could influence the material's thermal properties, solubility, and mechanical strength. Aromatic polyimides, known for their excellent thermal and mechanical properties, are often synthesized from diamine and dianhydride monomers. A derivative of this compound, where the bromo groups are replaced with amino groups, could serve as a flexible diamine monomer for the synthesis of processable polyimides.

The presence of bromine atoms also suggests a potential application as a reactive flame retardant. Brominated compounds are widely used to impart fire resistance to polymers. By chemically incorporating this compound into a polymer matrix, either as a monomer or a reactive additive, the flame retardant properties become a permanent part of the material, reducing the likelihood of leaching that can occur with non-reactive additives.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Potential Role of the Compound | Expected Polymer Properties |

| Network Polymerization | Cross-linking agent | Enhanced flexibility, solvent absorption, thermal stability |

| Polycondensation | Monomer (as a dibromo- or diamino- derivative) | Improved processability, tailored thermal and mechanical properties |

| Additive Manufacturing | Reactive flame retardant | Permanent fire resistance, reduced leaching |

Design of Chemosensory Platforms

The structural features of this compound, namely the polyether chain and the bromophenyl groups, provide a foundation for its use in the design of chemosensors for the detection of ions and small molecules.

The polyether linkage in this compound is structurally similar to the repeating units of crown ethers, which are well-known for their ability to selectively bind cations. This suggests that the oxygen atoms in the ethoxyethane chain could act as a binding site, or ionophore, for various metal ions. Upon complexation with a metal ion, the conformation of the molecule would change, which could in turn affect its photophysical properties.

If a fluorophore were to be incorporated into the structure, this conformational change could lead to a change in fluorescence, forming the basis of a fluorescent chemosensor. A common mechanism in such sensors is Photoinduced Electron Transfer (PET). In the free ligand, a nearby electron-donating group can quench the fluorescence of the fluorophore. Upon cation binding, the electron-donating group interacts with the cation, suppressing the PET process and leading to an increase in fluorescence intensity (a "turn-on" response).

Conversely, the presence of the heavy bromine atoms could lead to fluorescence quenching through the heavy-atom effect. This could be exploited in a "turn-off" sensing mechanism, where the fluorescence of a nearby fluorophore is quenched upon a conformational change that brings the bromophenyl groups into closer proximity to the fluorophore following analyte binding. The efficiency of energy transfer from a sensitizing chromophore to a lanthanide ion can also be modulated by the binding of an analyte, offering another pathway for fluorescent sensing.

The principles of ion recognition by the polyether chain can also be applied to the design of colorimetric sensors. In a typical design, the binding of an analyte to the receptor part of the sensor (in this case, the polyether chain) induces a change in a covalently linked chromophore, resulting in a visible color change.

Another potential mechanism for colorimetric sensing involves the bromophenyl groups. The bromine atoms can act as halogen bond donors, allowing for the recognition of anions. Halogen bonding is a non-covalent interaction between a halogen atom with a positive region on its surface (the σ-hole) and a Lewis base, such as an anion. The binding of an anion through halogen bonding could perturb the electronic structure of an attached chromophore, leading to a color change. For example, a system could be designed where anion binding to the bromophenyl groups of this compound causes a conformational change that alters the aggregation state of a dye, resulting in a visible colorimetric response.

Table 2: Potential Chemosensory Mechanisms

| Sensor Type | Recognition Site | Transduction Mechanism | Analyte |

| Fluorescent | Polyether Chain | Modulation of PET or FRET | Cations |

| Fluorescent | Bromophenyl Group | Heavy-atom effect quenching | Cations/Anions |

| Colorimetric | Polyether Chain | Conformational change affecting a chromophore | Cations |

| Colorimetric | Bromophenyl Group | Halogen bonding affecting a chromophore | Anions |

Applications in Selective Separation Technologies

The ability of the polyether chain to selectively bind metal ions also makes this compound a promising candidate for use in separation technologies, including solvent extraction and chromatography.

Acyclic polyethers are known to be effective extractants for alkali and alkaline earth metal cations in liquid-liquid extraction processes. The mechanism typically involves the formation of a complex between the polyether and the metal cation, which is then extracted from an aqueous phase into an immiscible organic phase. The selectivity of the extraction is determined by the fit between the cation size and the cavity-like conformation adopted by the polyether chain.

For the extraction of metal salts, a counter-anion is required to maintain charge neutrality in the organic phase. Often, bulky and lipophilic anions like picrate (B76445) are used to facilitate the transfer of the metal-polyether complex into the organic solvent. The general equilibrium for the extraction of a monovalent metal picrate (M+Pic-) can be represented as:

M⁺(aq) + Pic⁻(aq) + L(org) ⇌ [ML]⁺Pic⁻(org)

where L is the polyether ligand. The efficiency of this process is dependent on the formation constant of the metal-ligand complex in the organic phase and the partitioning of the species between the two phases. The bromophenyl groups in this compound would enhance its lipophilicity, potentially improving its performance as an extractant.

Table 3: Representative Extraction Data for a Polyether Ligand with Metal Picrates (Data is for an analogous acyclic polyether and is intended for illustrative purposes)

| Cation | Ionic Radius (Å) | Extraction (%) |

| Li⁺ | 0.76 | 15.2 |

| Na⁺ | 1.02 | 35.8 |

| K⁺ | 1.38 | 68.5 |

| Rb⁺ | 1.52 | 55.3 |

| Cs⁺ | 1.67 | 42.1 |

The selective binding properties of this compound can also be exploited in chromatographic separations. By immobilizing the compound onto a solid support, such as silica (B1680970) gel or a polymer resin, a stationary phase with an affinity for specific metal ions can be created. This technique, known as extraction chromatography, combines the selectivity of liquid-liquid extraction with the efficiency of chromatography. osti.gov

A column packed with such a material could be used to separate a mixture of metal ions based on their differential binding affinities for the polyether ligand. The metal ions would be eluted from the column using a mobile phase with a composition (e.g., pH, ionic strength) that can be varied to control the strength of the metal-ligand interaction.

In addition to ion separation, the aromatic nature of the bromophenyl groups suggests that a stationary phase derived from this compound could be used in reversed-phase or hydrophobic interaction chromatography for the separation of organic molecules. The combination of polar ether linkages and nonpolar aromatic rings could provide unique selectivity for a range of analytes.

Role in Catalysis as a Ligand or Phase Transfer Agent

A thorough review of scientific literature reveals a notable absence of research on the application of this compound as a ligand or a phase transfer agent in the field of catalysis. While the molecular architecture of this compound, featuring ether oxygens and aromatic rings, suggests potential coordination capabilities that are often sought in catalyst design, there are no published studies to substantiate its use in this capacity.

The investigation for its role as a ligand, which would involve the formation of coordination complexes with metal centers to facilitate catalytic reactions, yielded no specific examples or theoretical studies. Similarly, its potential efficacy as a phase transfer agent, which would entail transporting reactants across immiscible phases to accelerate a reaction, has not been explored in the available body of scientific work.

Consequently, due to the lack of research and documented findings, a detailed discussion or presentation of data regarding the catalytic applications of this compound cannot be provided. The scientific community has yet to report on the catalytic utility of this specific chemical compound.

Future Research Directions and Emerging Opportunities

Synthesis of Analogs with Varied Aromatic and Ethereal Components

A significant avenue for future research lies in the systematic modification of the core structure of 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane to generate a library of analogs with tailored properties. This can be achieved by altering both the aromatic and ethereal components of the molecule.

Aromatic Modifications: The bromine substituent on the phenoxy groups can be replaced with other halogens (chlorine, fluorine, iodine) to modulate the electronic properties and potential for halogen bonding. Furthermore, introducing other functional groups such as nitro, amino, or alkyl chains onto the aromatic rings could significantly influence the compound's solubility, reactivity, and intermolecular interactions. The synthesis of analogs with different aromatic cores, such as naphthyl or anthracenyl groups, could also lead to novel photophysical properties.

Ethereal Chain Variations: The length and flexibility of the ethereal chain can be systematically varied by incorporating a different number of ethylene (B1197577) glycol units. This would directly impact the conformational freedom of the molecule and its ability to act as a flexible ligand in coordination chemistry or as a guest in host-guest systems. Introducing rigidity into the ethereal backbone, for instance, by incorporating cyclic ethers or aromatic spacers, could lead to more pre-organized structures for specific applications.

A generalized synthetic approach for creating these analogs could involve the Williamson ether synthesis, reacting various substituted phenols with dihaloalkanes of different lengths.

| Potential Analog | Aromatic Modification | Ethereal Chain Modification | Potential Property Change |

| 1,2-Bis(2-(4-chlorophenoxy)ethoxy)ethane | Substitution of bromine with chlorine | None | Altered electronic properties and halogen bonding capability |

| 1,2-Bis(2-(4-nitrophenoxy)ethoxy)ethane | Substitution of bromine with a nitro group | None | Enhanced electron-accepting properties |

| 1,3-Bis(2-(4-bromophenoxy)ethoxy)propane | None | Extension of the ethereal chain | Increased flexibility and altered coordination geometry |

| 1,2-Bis(2-(naphthoxy)ethoxy)ethane | Replacement of phenyl with naphthyl | None | Modified photophysical properties |

Exploration of Novel Metal Ion Targets and Coordination Architectures

The presence of multiple ether oxygen atoms and the potential for the aromatic rings to engage in π-stacking interactions make this compound an interesting candidate for coordination chemistry. Future research should focus on exploring its coordination behavior with a wide range of metal ions.

Novel Metal Ion Targets: While initial studies might focus on common transition metals, exploring the coordination with lanthanides and actinides could lead to the development of novel luminescent materials or catalysts. The soft nature of the ether oxygen atoms suggests a preference for softer metal ions, but the conformational flexibility of the ligand may allow for the encapsulation of a variety of metal cations.

Coordination Architectures: Depending on the metal-to-ligand ratio, solvent system, and the presence of counter-ions, a variety of coordination architectures can be envisioned, including discrete mononuclear or binuclear complexes, one-dimensional coordination polymers, and potentially more complex two- or three-dimensional metal-organic frameworks (MOFs). The brominated phenyl groups could further direct the solid-state packing of these structures through halogen bonding.

| Metal Ion | Potential Coordination Mode | Potential Architecture | Potential Application |

| Ag(I) | Bidentate or bridging | 1D coordination polymer | Antimicrobial material |

| Cu(II) | Tetradentate | Mononuclear complex | Catalyst |

| Eu(III) | Encapsulation | Luminescent complex | Sensor |

| Zn(II) | Bridging | Metal-organic framework | Gas storage |

Design of Multi-Stimuli Responsive Supramolecular Systems

The development of "intelligent" materials that respond to external stimuli is a rapidly growing field. nih.gov The structure of this compound provides a foundation for designing multi-stimuli responsive supramolecular systems. nih.gov

Stimuli-Responsive Moieties: By functionalizing the aromatic rings with stimuli-responsive groups, such as azobenzenes (photo-responsive), spiropyrans (photo- and thermo-responsive), or pH-sensitive moieties, the self-assembly and properties of the resulting supramolecular structures could be controlled by external signals. mdpi.com For example, the incorporation of an azobenzene (B91143) unit could allow for the reversible photo-switching of the ligand's conformation, which in turn could trigger the assembly or disassembly of a metal complex or a supramolecular polymer. rsc.org

Hierarchical Self-Assembly: The combination of different non-covalent interactions, such as metal coordination, hydrogen bonding, and halogen bonding, can lead to the formation of complex, hierarchically ordered supramolecular structures. rsc.org The response of these systems to multiple stimuli could be highly specific and programmable, opening doors for applications in areas like drug delivery and smart sensors.

Integration into Advanced Nanomaterials and Surface Chemistry

The functional properties of this compound and its derivatives can be harnessed by integrating them into advanced nanomaterials and modifying surfaces.

Nanoparticle Functionalization: The ethereal chain can be modified with anchoring groups, such as thiols or carboxylic acids, to enable the functionalization of gold or semiconductor nanoparticles. The brominated aromatic head groups would then form the outer shell of the functionalized nanoparticle, influencing its dispersibility, and providing sites for further chemical modification or intermolecular recognition.

Surface Modification: Self-assembled monolayers (SAMs) of derivatives of this compound on various substrates could be used to tailor surface properties such as wettability and adhesion. The bromine atoms on the surface could serve as handles for subsequent surface-initiated polymerization or for the attachment of biomolecules.

Computational Design of Next-Generation Ethereal Scaffolds

Computational modeling and simulation will be instrumental in guiding the design of next-generation ethereal scaffolds based on this compound.

Predictive Modeling: Density functional theory (DFT) and other quantum chemical methods can be used to predict the electronic properties, conformational preferences, and binding affinities of new analogs and their metal complexes. This can help to prioritize synthetic targets and streamline the experimental workflow.

Scaffold Optimization: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules in solution and in the solid state. This information is crucial for understanding the self-assembly processes and for designing scaffolds with optimized properties for specific applications, such as tissue engineering or catalysis. researchgate.net Computational approaches can be used to systematically explore the vast chemical space of possible analogs to identify promising candidates with desired functionalities. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1,2-bis(2-(4-bromophenoxy)ethoxy)ethane, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves nucleophilic substitution. For example, reacting 4-bromophenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile) under reflux. Stoichiometric ratios (e.g., 2:1 for phenol:alkylating agent) and temperature control (e.g., 60–80°C) are critical to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) improves yield. Monitoring with TLC or HPLC ensures reaction completion.

Q. How is the purity of this compound validated in pharmaceutical research?

Methodological Answer: Purity is assessed using HPLC (C18 column, UV detection at 254 nm) with a mobile phase of methanol/water (70:30 v/v). Comparative analysis against a certified reference material (e.g., drug impurity standards) confirms identity. Mass spectrometry (ESI-MS) detects trace impurities, while <sup>1</sup>H/<sup>13</sup>C NMR verifies structural integrity by confirming aromatic proton environments and ethoxy linker signals .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates. Waste must be segregated in halogenated solvent containers and disposed via licensed hazardous waste services. Spill management requires neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

Methodological Answer: Contradictions may arise from solvent effects or conformational isomerism. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency. 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity. For ambiguous signals, compare computational predictions (DFT-based NMR simulations) with experimental data .

Q. What strategies are effective for studying its thermal stability and degradation pathways?

Methodological Answer: Thermogravimetric analysis (TGA) under N₂/O₂ atmospheres identifies decomposition thresholds (e.g., 200–300°C). Coupled with GC-MS, pyrolytic products (e.g., bromophenols, ethylene derivatives) are characterized. Kinetic studies (Arrhenius plots) quantify activation energy, guiding storage conditions .

Q. How does the compound’s structure influence its application in polymer synthesis?

Methodological Answer: The ethoxy-bridged bromophenol groups act as crosslinking agents in epoxy resins. Reactivity with diamines (e.g., 4,4'-diaminodiphenylmethane) is studied via differential scanning calorimetry (DSC) to optimize curing temperatures (e.g., 160–180°C). Mechanical testing (tensile strength, Tg) correlates with crosslink density .

Q. What environmental persistence mechanisms are associated with brominated ethane derivatives?

Methodological Answer: Aerobic degradation studies in soil/water systems identify half-lives using LC-MS. Microbial consortia (e.g., Sphingomonas) are screened for debromination activity via qPCR of dehalogenase genes. Bioaccumulation potential is modeled using logKow values and EPI Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.